molecular formula C9H10N4S B2476459 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol CAS No. 851721-95-4

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol

Cat. No.: B2476459
CAS No.: 851721-95-4
M. Wt: 206.27
InChI Key: PCOOIZVBJFASKS-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a 2,3-dimethylphenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2,3-dimethylphenyl hydrazine with carbon disulfide and sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate thiocarbonyl compound, which cyclizes to form the tetrazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol exerts its effects involves interactions with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The tetrazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dimethylphenyl)-1H-tetrazole-5-amine: Similar structure but with an amine group instead of a thiol group.

    1-(2,3-dimethylphenyl)-1H-tetrazole-5-methanol: Contains a hydroxyl group instead of a thiol group.

Uniqueness

1-(2,3-dimethylphenyl)-1H-tetrazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds, which can be crucial in biological systems and materials science.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-4-3-5-8(7(6)2)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOOIZVBJFASKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=S)N=NN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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